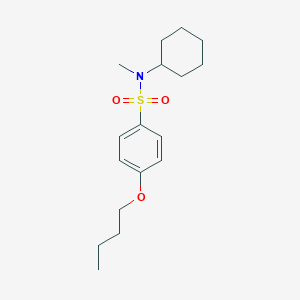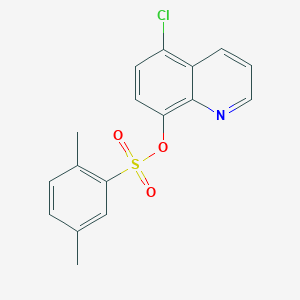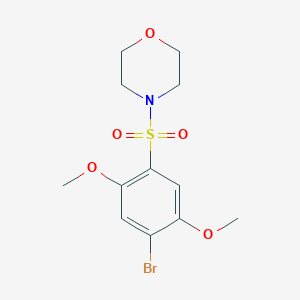![molecular formula C16H10ClNO3S2 B225138 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene-based compounds. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as cell division and growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against certain cancer cell lines. It has also been shown to inhibit the activity of certain protein kinases. However, its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate in lab experiments is its potent activity against certain cancer cell lines. This makes it a promising candidate for further investigation as an anticancer agent. However, its mechanism of action is not well understood, and its effects on normal cells and tissues are not well characterized. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate. One potential direction is to further investigate its mechanism of action and its effects on normal cells and tissues. This could help to identify potential therapeutic targets and determine whether it has any off-target effects. Another direction is to explore its potential as an inhibitor of other protein kinases or enzymes involved in cellular processes. Finally, further studies could be conducted to optimize its synthesis method and improve its potency and selectivity.
Synthesemethoden
The synthesis of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate involves the reaction of 4-chloro-2-nitroaniline and thiophene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide. The product is obtained by crystallization or precipitation from the reaction mixture.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent activity against certain cancer cell lines and has been studied as a potential anticancer agent. It has also been investigated for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.
Eigenschaften
Molekularformel |
C16H10ClNO3S2 |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
[4-chloro-2-(thiophene-2-carbonylamino)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H10ClNO3S2/c17-10-5-6-12(21-16(20)14-4-2-8-23-14)11(9-10)18-15(19)13-3-1-7-22-13/h1-9H,(H,18,19) |
InChI-Schlüssel |
KORUOTOJWDEDGP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)




![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)

